molecular formula C16H17N5O5S2 B2828832 (E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173586-91-8

(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2828832
CAS No.: 1173586-91-8
M. Wt: 423.46
InChI Key: QIECXILACROIFP-KNTRCKAVSA-N
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Description

The compound "(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" features a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and an imino-linked 1-methyl-1H-pyrazole-5-carbonyl moiety at position 2. The ethyl acetate side chain at position 3 enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S2/c1-3-26-14(22)9-21-11-5-4-10(28(17,24)25)8-13(11)27-16(21)19-15(23)12-6-7-18-20(12)2/h4-8H,3,9H2,1-2H3,(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIECXILACROIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Synthesis of the benzo[d]thiazole moiety: This involves the cyclization of o-aminothiophenol with a carboxylic acid derivative.

    Coupling of the pyrazole and benzo[d]thiazole units: This step may require the use of coupling reagents such as EDCI or DCC.

    Introduction of the ethyl acetate group: This can be done through esterification reactions using ethanol and acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Compound 7a/7b (Molecules, 2012)
  • Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives with thiophene (7a) or ethyl 2,4-diaminothiophene-3-carboxylate (7b) .
  • Comparison :
    • Both target compound and 7a/7b incorporate pyrazole and ester groups.
    • Key differences: 7a/7b feature thiophene rings instead of benzo[d]thiazole and lack sulfamoyl groups. The thiophene in 7a/7b may confer distinct electronic properties affecting reactivity or target binding.
Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate (Acta Crystallographica, 2012)
  • Structure : Triazolo-pyrimidine fused ring with ethyl acetate .
  • Comparison: Shared ethyl ester group suggests comparable metabolic stability. possible antimicrobial activity in the target compound).
Pyrazophos (Pesticide Chemicals Glossary, 2001)
  • Structure : Ethyl ester-linked pyrazolo-pyrimidine with a phosphorothioate group .
  • Comparison :
    • Both compounds utilize ester groups for lipophilicity.
    • Pyrazophos’s phosphorothioate group is critical for pesticidal activity, while the sulfamoyl group in the target compound may enable sulfonamide-like interactions (e.g., enzyme inhibition).

Key Differences :

  • The target compound’s sulfamoyl group may require additional sulfonation steps compared to analogues.
  • Use of ethanol in triazolo-pyrimidine synthesis contrasts with 1,4-dioxane in thiophene derivatives, impacting reaction scalability and safety.

Spectroscopic and Crystallographic Characterization

  • Target Compound : Likely characterized via NMR (1H, 13C) and X-ray crystallography, using programs like SHELXL for refinement .
  • fabago isolates .
  • Triazolo-pyrimidine: Hydrogen bonding between amino groups and triazole rings stabilizes crystal packing, as shown via SHELX-refined X-ray data .

Table: Characterization Techniques

Compound Techniques Software/Tools Reference
Target Compound NMR, X-ray SHELXL (probable)
Z. fabago isolates 1H/13C NMR, UV Not specified
Triazolo-pyrimidine X-ray, NMR SHELX

Q & A

Q. What synthetic strategies are employed to construct the benzo[d]thiazole core in this compound?

The benzo[d]thiazole core is typically synthesized via cyclization reactions. For example, 2-aminothiophenol derivatives react with carbonyl-containing intermediates under acidic or basic conditions to form the thiazole ring. Optimized protocols include using ethanol or DMF as solvents and catalytic amounts of acetic acid to enhance cyclization efficiency . Key steps involve temperature control (60–80°C) and purification via column chromatography.

Table 1: Synthesis of Benzo[d]thiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Cyclization2-aminothiophenol, carboxylic acid derivative, H₂SO₄, 70°C65–75
CouplingPd catalysis, Suzuki-Miyaura conditions50–60

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the imino group (C=N) appears as a singlet near δ 8.2 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 495.1) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) studies predict transition states and energy barriers for key reactions like imine formation. For instance, B3LYP/6-31G(d) calculations identify optimal dihedral angles (110–120°) for stabilizing intermediates during cyclization . Molecular docking further guides modifications to enhance binding affinity to target proteins .

Q. What strategies address low yields in the coupling of pyrazole and benzo[d]thiazole moieties?

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Microwave Assistance: Reduces reaction time (2 hours vs. 12 hours) and increases yield by 15–20% .

Q. How should discrepancies between experimental and computational spectroscopic data be resolved?

  • NMR Refinement: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY confirms Z/E isomerism in the imino group .
  • X-ray Crystallography: Validates molecular geometry, as seen in monoclinic crystal structures (e.g., C–H···N hydrogen bonding patterns) .

Q. What in vitro models are suitable for evaluating biological activity?

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (IC₅₀ values reported in µM ranges) .
  • Cell Viability Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Table 2: Biological Activity Data

Assay TypeTargetIC₅₀ (µM)Reference
Kinase InhibitionEGFR0.8 ± 0.1
AntiproliferativeMCF-712.3 ± 1.5

Methodological Considerations

  • Reaction Optimization: Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) .
  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

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